![molecular formula C₁₉H₁₁D₄NO₆ B1140498 3-[1-Deuterio-3-oxo-1-(2,3,5,6-tetradeuterio-4-nitrophenyl)butyl]-4-hydroxychromen-2-one CAS No. 1185071-64-0](/img/structure/B1140498.png)

3-[1-Deuterio-3-oxo-1-(2,3,5,6-tetradeuterio-4-nitrophenyl)butyl]-4-hydroxychromen-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

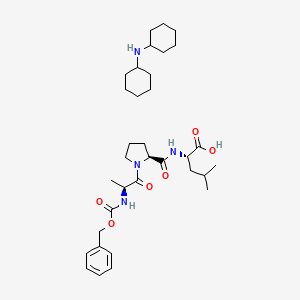

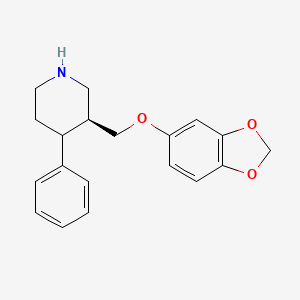

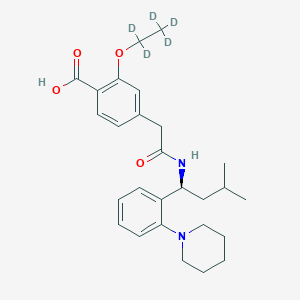

3-[1-Deuterio-3-oxo-1-(2,3,5,6-tetradeuterio-4-nitrophenyl)butyl]-4-hydroxychromen-2-one, also known as 3-[1-Deuterio-3-oxo-1-(2,3,5,6-tetradeuterio-4-nitrophenyl)butyl]-4-hydroxychromen-2-one, is a useful research compound. Its molecular formula is C₁₉H₁₁D₄NO₆ and its molecular weight is 357.35. The purity is usually 95%.

BenchChem offers high-quality 3-[1-Deuterio-3-oxo-1-(2,3,5,6-tetradeuterio-4-nitrophenyl)butyl]-4-hydroxychromen-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[1-Deuterio-3-oxo-1-(2,3,5,6-tetradeuterio-4-nitrophenyl)butyl]-4-hydroxychromen-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Anti-Inflammatory Activity

Acenocoumarol has been studied for its potential anti-inflammatory effects. Research suggests that it can suppress the NF-κB and MAPK pathways in macrophage cells . This could lead to the reduction of pro-inflammatory mediators and cytokines, offering a new therapeutic approach for chronic inflammatory diseases like atopic dermatitis and psoriasis.

Pharmacogenetics

The compound has been part of studies aiming to develop pharmacogenetically guided dosing algorithms. For instance, research on Chilean patients has been conducted to understand the variability in therapeutic dosing due to genetic factors . This can help personalize medicine and improve the efficacy and safety of anticoagulant treatments.

Thromboembolic Event Prophylaxis

Acenocoumarol-d5 can be used to study the prevention of thromboembolic events in patients with cardiovascular diseases. It’s part of the coumarin anticoagulants group, which is crucial for patients surviving cardiovascular events to prevent new thromboembolic conditions .

Drug Repurposing

Acenocoumarol-d5 plays a role in drug repurposing research. Scientists explore new therapeutic indications for this already-approved drug, which can lead to the rapid identification of effective treatments for various human diseases .

作用機序

Target of Action

Acenocoumarol-d5 primarily targets Vitamin K reductase , an enzyme that plays a crucial role in the coagulation process . This enzyme is responsible for the reduction of vitamin K, which is a necessary step for the carboxylation of certain glutamic acid residues near the N-terminals of clotting factors II, VII, IX, and X . These are known as the vitamin K-dependent clotting factors .

Mode of Action

Acenocoumarol-d5 inhibits the reduction of vitamin K by vitamin K reductase . This inhibition prevents the carboxylation of the vitamin K-dependent clotting factors, thereby interfering with coagulation . As vitamin K is a cofactor for the carboxylation of glutamate residues on the N-terminal regions of vitamin K-dependent clotting factors, this limits the gamma-carboxylation and subsequent activation of these factors .

Biochemical Pathways

The action of Acenocoumarol-d5 affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot . By inhibiting vitamin K reductase, Acenocoumarol-d5 prevents the activation of the vitamin K-dependent clotting factors, disrupting the coagulation cascade and reducing the thrombogenicity of clots . Additionally, Acenocoumarol-d5 has been found to exert anti-inflammatory activity via the suppression of NF-κB and MAPK pathways .

Pharmacokinetics

Acenocoumarol-d5 has an absolute bioavailability of at least 60% after oral administration . It also exhibits a very low free plasma concentration (1.3%) . Like warfarin, acenocoumarol is completely eliminated by metabolism .

Result of Action

The primary result of Acenocoumarol-d5’s action is anticoagulation, which is used in the prevention of thromboembolic diseases in infarction and transient ischemic attacks, as well as management of deep vein thrombosis and myocardial infarction . The inhibition of vitamin K reductase leads to a decrease in prothrombin levels and a decrease in the amount of thrombin generated and bound to fibrin, reducing the thrombogenicity of clots .

Action Environment

The action, efficacy, and stability of Acenocoumarol-d5 can be influenced by various environmental factors. For instance, the presence of other drugs can impact its effectiveness. Certain drugs may interact with Acenocoumarol-d5, altering its metabolism and thereby affecting its anticoagulant effect . Furthermore, individual genetic variations can also influence the drug’s action. For example, polymorphisms in genes such as VKORC1 and CYP2C9 can significantly impact the therapeutic dose of Acenocoumarol-d5 .

特性

IUPAC Name |

3-[1-deuterio-3-oxo-1-(2,3,5,6-tetradeuterio-4-nitrophenyl)butyl]-4-hydroxychromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO6/c1-11(21)10-15(12-6-8-13(9-7-12)20(24)25)17-18(22)14-4-2-3-5-16(14)26-19(17)23/h2-9,15,22H,10H2,1H3/i6D,7D,8D,9D,15D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VABCILAOYCMVPS-QJZBYVTCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C1=CC=C(C=C1)[N+](=O)[O-])C2=C(C3=CC=CC=C3OC2=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C([2H])(CC(=O)C)C2=C(C3=CC=CC=C3OC2=O)O)[2H])[2H])[N+](=O)[O-])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acenocoumarol-d5 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。